1-(3-Trifluoromethylphenyl)ethylamine

Overview

Description

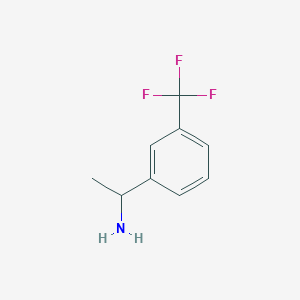

1-(3-Trifluoromethylphenyl)ethylamine (CAS: 59382-36-4) is a chiral ethylamine derivative featuring a trifluoromethyl (–CF₃) group at the meta position of the phenyl ring. Its molecular formula is C₉H₁₀F₃N, with a molecular weight of 189.18 g/mol. The compound is typically stored at room temperature, protected from moisture, and is used primarily in research settings for applications such as chiral synthesis or pharmaceutical intermediates .

Preparation Methods

Synthetic Routes Overview

The preparation of 1-(3-Trifluoromethylphenyl)ethylamine typically proceeds via reductive amination of 1-(3-trifluoromethylphenyl)propan-2-one or related ketone intermediates. Key precursor compounds include:

- 3-Trifluoromethylaniline

- 1-(3-Trifluoromethylphenyl)propan-2-one

- 2-(3-Trifluoromethylphenyl)acetic acid

- 2-(3-Trifluoromethylphenyl)acetonitrile

Preparation of Key Intermediates

Synthesis of 1-(3-Trifluoromethylphenyl)propan-2-one

A patented process describes the manufacture of 1-(3-trifluoromethylphenyl)propan-2-one via a diazotation reaction followed by coupling with isopropenyl acetate catalyzed by copper salts. The reaction conditions include:

- Diazotation of 3-trifluoromethylaniline in water

- Reaction with 1 to 3 molar equivalents of isopropenyl acetate

- Catalytic amount of cuprous or cupric salts (chlorides preferred)

- Polar solvents such as water, acetone, or short-chain alcohols

- Temperature range: 20°C to 70°C

- Reaction time: 30 minutes to 3 hours

Purification is achieved by vacuum distillation or bisulfite complex formation and alkaline hydrolysis.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotation | 3-Trifluoromethylaniline, water | Formation of diazonium salt |

| Coupling | Isopropenyl acetate, CuCl catalyst, base (NaOAc or NaHCO3), polar solvent | Forms 1-(3-trifluoromethylphenyl)propan-2-one |

| Purification | Vacuum distillation or bisulfite complex | Ensures ketone purity |

Conversion of 2-(3-Trifluoromethylphenyl)acetic Acid to Ketone

Another route involves the conversion of 2-(3-trifluoromethylphenyl)acetic acid to the corresponding ketone by reaction with acetic anhydride and a catalyst (Daikin-West reaction). This method may include:

- Hydrolysis of 2-(3-trifluoromethylphenyl)acetonitrile to 2-(3-trifluoromethylphenyl)acetic acid

- Reaction of the acid with acetic anhydride and catalyst to yield 1-(3-trifluoromethylphenyl)propan-2-one

Reductive Amination to this compound

The key step to obtain this compound is the reductive amination of the ketone intermediate.

- The ketone is reacted with ethylamine to form an imine (Schiff base) intermediate.

- Reduction of the imine is carried out using borohydride reducing agents.

- Common reducing agents include sodium triacetoxyborohydride, sodium cyanoborohydride, sodium borohydride, lithium triethylborohydride, nickel borohydride, potassium borohydride, and calcium borohydride.

- Sodium triacetoxyborohydride is often preferred due to its selectivity and mild reaction conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imine formation | 1-(3-Trifluoromethylphenyl)propan-2-one + Ethylamine | Schiff base intermediate |

| Reduction | Sodium triacetoxyborohydride (STAB) or similar borohydride | Formation of this compound |

Biocatalytic Approaches

In addition to chemical synthesis, biocatalytic methods have been explored for the preparation of chiral analogues such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a precursor related to the amine.

- Recombinant Escherichia coli whole cells expressing specific reductases can asymmetrically reduce 3'-(trifluoromethyl)acetophenone to the corresponding alcohol.

- Reaction conditions typically involve aqueous buffer systems with surfactants and co-substrates.

- The bioreduction is performed at mild temperatures (~30°C) with agitation.

- This method achieves high enantiomeric excess and yield, offering a green alternative for chiral intermediate synthesis.

While this method focuses on the alcohol intermediate rather than the amine, it is relevant for potential downstream amination steps.

Summary Table of Preparation Methods

| Method Type | Key Steps | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Chemical synthesis | Diazotation → coupling → purification | 3-Trifluoromethylaniline, isopropenyl acetate, CuCl, base | 20-70°C, 30 min-3 h, polar solvents | Produces ketone intermediate |

| Chemical synthesis | Acid hydrolysis → Daikin-West reaction | 2-(3-Trifluoromethylphenyl)acetonitrile, acetic anhydride, catalyst | Varied, catalyst-dependent | Converts acid to ketone |

| Reductive amination | Imine formation → reduction | Ethylamine, sodium triacetoxyborohydride or other borohydrides | Mild, selective reduction | Produces target amine |

| Biocatalysis | Enzymatic reduction of ketone to chiral alcohol | Recombinant E. coli, reductases, co-substrates | 30°C, aqueous buffer, agitation | High enantioselectivity, green chemistry |

Research Findings and Considerations

- The copper-catalyzed coupling method for ketone synthesis is efficient and allows for purification by distillation or bisulfite complexation, ensuring high purity of intermediates.

- Reductive amination using sodium triacetoxyborohydride is well-documented for its mildness and selectivity, minimizing side reactions and improving yields.

- Biocatalytic methods offer sustainable alternatives for producing chiral intermediates with excellent enantiomeric excess, although further chemical steps are required to convert alcohols to amines.

- The choice of solvent, catalyst, base, and temperature critically influences reaction efficiency and product purity.

- Work-up procedures typically involve aqueous washes, solvent extractions, and filtrations, integral to reaction completion rather than additional purification.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Trifluoromethylphenyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Trifluoromethylphenyl)ethylamine has the molecular formula and a molecular weight of approximately 253.69 g/mol. The trifluoromethyl group (-CF₃) enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical applications.

Drug Development

TFPEA serves as a crucial scaffold for the synthesis of various pharmaceuticals, particularly those targeting serotonin receptors. Its structural modifications can lead to compounds with enhanced biological activities. For instance, it acts as a precursor in the synthesis of fenfluramine, a drug with anorectic properties used in obesity treatment . The enantiomers of TFPEA can exhibit different pharmacological profiles, making their selective synthesis essential for developing effective drugs.

Neuroprotective Compounds

Research has demonstrated that TFPEA derivatives can be transformed into neuroprotective agents. For example, (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a chiral building block synthesized from TFPEA that is used in the preparation of neuroprotective compounds like azetidine-1-carboxamide . This highlights TFPEA's potential in developing treatments for neurodegenerative diseases.

Enzymatic Synthesis

Recent studies have focused on the enzymatic resolution of TFPEA to obtain its enantiomers through biocatalysis. Various microorganisms have been employed to achieve high enantioselectivity in the production of (R)- and (S)-TFPEA. For instance, recombinant E. coli has shown promising results in catalyzing the biotransformation of 3'-(trifluoromethyl)acetophenone to (R)-MTF-PEL with over 99% enantioselectivity . This method offers advantages such as mild reaction conditions and high stereoselectivity compared to traditional chemical synthesis.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with various enzymes and receptors. This interaction can modulate the activity of neurotransmitters, enzymes, and other biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(3-Trifluoromethylphenyl)ethylamine, highlighting substituent variations and their implications:

Electronic and Steric Effects

- Substituent Position: The meta-substituted –CF₃ group in this compound creates a distinct electronic environment compared to para-substituted analogs (e.g., N-Methyl-1-[4-(Trifluoromethyl)phenyl]ethylamine).

- Aromatic Systems : Naphthyl analogs (e.g., 1-(1-naphthyl)ethylamine) exhibit larger conjugated systems, increasing steric hindrance and π-π interactions. This reduces diastereoselectivity in reactions like Staudinger cycloaddition compared to phenyl-based analogs .

- Lipophilicity: The –CF₃ group increases lipophilicity (logP ≈ 2.5–3.0) compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility .

Research Findings and Key Insights

Limitations and Challenges

- Diastereoselectivity : Unlike 1-(2-naphthyl)ethylamine, which achieves moderate selectivity in β-lactam synthesis, 1-(1-naphthyl)ethylamine and trifluoromethylphenyl analogs exhibit lower stereochemical control, underscoring the sensitivity of reactions to substituent geometry .

- Solubility : High lipophilicity limits aqueous solubility, necessitating organic solvents for handling and reactions .

Biological Activity

1-(3-Trifluoromethylphenyl)ethylamine (TFPEA) is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This article explores the biological activity of TFPEA, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14F3N

- Molecular Weight : 253.69 g/mol

- Structural Characteristics : The trifluoromethyl group (-CF3) enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activity. TFPEA has been studied for its potential pharmacological effects, particularly in relation to neurotransmitter systems. As a metabolite of fenfluramine, TFPEA is not expected to have a significant independent biological effect; however, fenfluramine's mechanism involves increasing serotonin levels in the brain, which may indirectly suggest a role for TFPEA in modulating serotonin pathways.

Biological Activity and Pharmacological Effects

-

Serotonergic Activity :

- As a metabolite of fenfluramine, TFPEA may influence serotonin levels, potentially affecting appetite regulation and mood disorders.

- Further research is needed to clarify its specific role in serotonergic signaling pathways.

-

Binding Affinity Studies :

- Interaction studies have focused on TFPEA’s binding affinity to various biological targets, particularly in the context of drug discovery.

- The compound's enantiomers (R and S forms) may exhibit different biological activities, necessitating further investigation into their specific effects.

- Potential Applications :

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of TFPEA and related compounds:

- Synthesis Techniques :

- Biotransformation Studies :

-

Comparative Biological Activity :

- A comparative analysis of structurally similar compounds reveals varying degrees of biological activity, highlighting the influence of structural modifications on pharmacological outcomes. For example:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-[3-(Trifluoromethyl)phenyl]ethylamine | C11H14F3N | Similar structure but different positional isomer |

| 3-(Trifluoromethyl)phenethylamine | C9H10F3N | Lacks ethyl substitution; different reactivity |

| (R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethylamine | C11H12F3N2O2 | Contains nitro group; distinct biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Trifluoromethylphenyl)ethylamine, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer: A common synthesis involves reductive amination of 3-trifluoromethylbenzaldehyde with ethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) under mild acidic conditions (pH 4–6) is effective for imine reduction. Solvent choice (e.g., methanol or ethanol) and temperature control (0–25°C) minimize side reactions like over-reduction. Yield optimization requires strict anhydrous conditions and stoichiometric monitoring of the aldehyde-to-amine ratio .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

- Methodological Answer: Use ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) verifies molecular weight (C₉H₁₀F₃N, MW 189.18 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Elemental analysis ensures correct C, H, N, F composition. For enantiomeric purity, chiral HPLC (e.g., Chiralpak® IA column) is recommended .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. The compound may cause skin/eye irritation (similar to halogenated amines). Store in airtight containers away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS guidelines for halogenated ethylamines for emergency protocols .

Advanced Research Questions

Q. How does the introduction of a trifluoromethyl group at the 3-position of the phenyl ring influence the compound's receptor binding affinity compared to non-fluorinated analogs?

- Methodological Answer: The trifluoromethyl group enhances binding via hydrophobic interactions and electron-withdrawing effects, increasing receptor selectivity. Compare affinity using radioligand binding assays (e.g., serotonin 5-HT₂A receptors). For example, fluorinated analogs show 2–5x higher binding affinity than non-fluorinated counterparts in competitive displacement studies. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes .

Q. What strategies can be employed to resolve enantiomers of this compound, and how does chirality affect its pharmacological activity?

- Methodological Answer: Chiral resolution methods:

- Chromatographic : Chiral HPLC (e.g., cellulose-based columns) with hexane/isopropanol eluents.

- Chemical : Diastereomeric salt formation with (R)- or (S)-mandelic acid.

Pharmacologically, the (R)-enantiomer often exhibits higher receptor activation (e.g., 10x potency in dopamine D₂ assays). Validate via circular dichroism (CD) and in vitro functional assays .

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer: Discrepancies arise from variations in purity (e.g., residual solvents), enantiomeric excess , or assay conditions (pH, temperature). Standardize protocols:

- Use ≥98% pure compound (HPLC-verified).

- Replicate assays in identical cell lines (e.g., HEK293 for GPCRs).

- Control for metabolic stability using liver microsomes. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What in vitro and in vivo models are most appropriate for evaluating the neuropharmacological effects of this compound?

- Methodological Answer:

- In vitro :

- Receptor profiling : Radioligand binding (5-HT, DA, NE receptors).

- Functional assays : cAMP accumulation or calcium flux in transfected cells.

- In vivo :

- Rodent locomotor activity : Open-field test to assess CNS stimulation.

- Drug discrimination : Train animals to recognize TFMPP-like effects (cross-reference TFMPP studies) .

Q. How does the presence of the trifluoromethyl group impact the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer: The CF₃ group reduces oxidative metabolism by CYP450 enzymes (e.g., CYP3A4). Assess stability via human liver microsome (HLM) assays with LC-MS/MS metabolite identification. Compare half-life (t₁/₂) to non-fluorinated analogs. Fluorination typically increases t₁/₂ by 2–3x, enhancing bioavailability. Monitor for defluorination products in urine .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXRBRYQGYVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382090 | |

| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-36-4 | |

| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Methyl-3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.